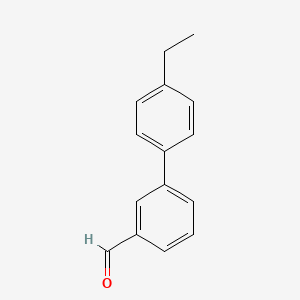
N-(3-bromophenyl)propane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)propane-2-sulfonamide: is a chemical compound characterized by a bromophenyl group attached to a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenol and propane-2-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane, under anhydrous conditions, and at a temperature range of 0°C to room temperature.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Reduced derivatives of the sulfonamide group.
Substitution Products: Iodinated derivatives of the phenyl ring.
Chemistry:
Synthetic Intermediate: this compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its use in therapeutic agents for various diseases.
Diagnostic Tools: It can be used in diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key proteins.
Mechanism:
Binding Affinity: The compound binds to the target enzyme or protein with high affinity, leading to inhibition or modulation of its activity.
Pathway Modulation: By affecting the target, it modulates the downstream signaling pathways, leading to the desired biological effect.
類似化合物との比較
N-(2-bromophenyl)propane-2-sulfonamide
N-(4-bromophenyl)propane-2-sulfonamide
N-(3-chlorophenyl)propane-2-sulfonamide
Uniqueness:
Position of Substituents: The position of the bromine atom on the phenyl ring differentiates N-(3-bromophenyl)propane-2-sulfonamide from its isomers.
Chemical Reactivity: The reactivity of the compound can vary based on the position of the substituents, leading to different chemical properties and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanisms
特性
IUPAC Name |
N-(3-bromophenyl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(2)14(12,13)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNAQWOFULGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7866977.png)
![2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7866980.png)


![1-[(Diisobutylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7867006.png)

![1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B7867036.png)
![3-[(2-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B7867040.png)

